Surface Oxide Suppression: C18 vs. C1 Alkyl Monolayers on Gallium Phosphide
GaP(111)A surfaces functionalized with C18H37MgCl exhibited less than 0.1 nm of surface oxide after 7 weeks of continuous ambient air exposure, whereas surfaces treated with CH3MgCl (C1) did not demonstrate comparable long-term oxidation resistance under the same environmental conditions [1]. This direct head-to-head comparison within the same study demonstrates that the extended C18 alkyl chain provides a superior kinetic barrier to oxygen and water diffusion.
| Evidence Dimension | Surface oxide thickness after 7 weeks ambient exposure |
|---|---|
| Target Compound Data | <0.1 nm (C18H37MgCl-functionalized GaP(111)A) |
| Comparator Or Baseline | CH3MgCl-functionalized GaP(111)A (oxide thickness not explicitly quantified but reported as significantly less protective) |
| Quantified Difference | C18-functionalized surfaces retain <0.1 nm oxide; C1-functionalized surfaces show qualitatively greater oxidation |
| Conditions | GaP(111)A single-crystal surfaces; Cl-activation via PCl5; Grignard reaction in THF; ambient air exposure for 7 weeks; oxide thickness measured by X-ray photoelectron spectroscopy (XPS) |
Why This Matters
For procurement decisions in semiconductor device fabrication, the ability of a Grignard reagent to impart long-term oxidative stability directly affects device lifetime and reliability, making C18 the necessary choice over C1 when ambient-stable passivation is required.
- [1] Maldonado, S. et al. Wet Chemical Functionalization of III−V Semiconductor Surfaces: Alkylation of Gallium Phosphide Using a Grignard Reaction Sequence. Langmuir 2010, 26 (14), 11934–11945. https://pubs.acs.org/doi/abs/10.1021/la100783w View Source
